4'-Chlorobiphenyl-2-carbaldehyde
Overview
Description
4’-Chlorobiphenyl-2-carbaldehyde, also known as 4’-Chloro-1,1’-biphenyl-2-carboxaldehyde, is a chemical compound with the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and proteomics .
Mechanism of Action
Target of Action
4’-Chlorobiphenyl-2-carbaldehyde, also known as 2-(4-chlorophenyl)benzaldehyde, is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that aldehydes can react with nucleophiles, forming oximes or hydrazones . This reaction could potentially alter the function of target proteins or enzymes, leading to changes within the cell.
Biochemical Pathways
The compound is likely metabolized through various biochemical pathways. For instance, similar compounds, such as 4-chlorobiphenyl (4-CB), have been shown to be transformed by bacteria like Burkholderia xenovorans . The bacterium can metabolize hydroxylated derivatives of PCBs, including 4’-hydroxy-4-chlorobiphenyl (4’-OH-4-CB), which is structurally similar to 4’-Chlorobiphenyl-2-carbaldehyde . The downstream effects of these transformations can vary, potentially leading to the production of reactive oxygen species or other metabolites .
Pharmacokinetics
The compound’s molecular weight (21666 g/mol) suggests that it may have suitable properties for absorption and distribution within the body .
Result of Action
Similar compounds have been shown to induce various cellular effects, including disruption of transmembrane proton-gradient, generation of reactive oxygen species (ros), oxidative damage to dna, inhibition of proteins, and endocrine disruption .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chlorobiphenyl-2-carbaldehyde. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism it’s interacting with.
Biochemical Analysis
Biochemical Properties
It has been found that the strain Rhodococcus ruber P25 utilizes 4-chlorobiphenyl (4CB) and 4-chlorobenzoic acid (4CBA) as sole carbon and energy sources . This suggests that 4’-Chlorobiphenyl-2-carbaldehyde may interact with certain enzymes and proteins within these organisms, leading to its degradation and utilization .
Cellular Effects
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites . This suggests that 4’-Chlorobiphenyl-2-carbaldehyde may have an impact on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may undergo a series of reactions involving nucleophilic substitution, reduction, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites over time . This suggests that the compound may have long-term effects on cellular function .
Metabolic Pathways
It has been observed that the metabolism of 4-chlorobiphenyl (4CB) in HepG2 cells leads to the formation of various metabolites . This suggests that the compound may be involved in certain metabolic pathways .
Preparation Methods
The synthesis of 4’-Chlorobiphenyl-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzeneboronic acid with 2-bromobenzaldehyde under specific conditions. This reaction typically requires a catalyst and a controlled environment to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
4’-Chlorobiphenyl-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Chlorobiphenyl-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4’-Chlorobiphenyl-2-carbaldehyde can be compared with other similar compounds such as:
4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Chlorobiphenyl-4-carbaldehyde: Has the chlorine and aldehyde groups in different positions, affecting its reactivity and applications.
The uniqueness of 4’-Chlorobiphenyl-2-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHAVWDSJLCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362702 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153850-83-0 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153850-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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